molecular formula C18H18N2O2S B2715146 5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1009342-07-7

5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B2715146
CAS RN: 1009342-07-7
M. Wt: 326.41
InChI Key: PZBGBUQEXHEFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The thiazolidine ring is substituted with various functional groups including an amino group attached to a dimethylphenyl group and a methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen and sulfur atoms in the thiazolidine ring would likely result in a polar molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amino group might be involved in acid-base reactions, while the thiazolidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Compounds with certain substitutions have shown potent antiproliferative activity, indicating the importance of specific functional groups on the thiazolidinone moiety for anticancer effects. This suggests a potential application in cancer therapy (Chandrappa et al., 2008).

Antibacterial and Antifungal Activities

A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrated antibacterial activity, with certain compounds showing good to excellent activity against various strains. Compounds with piperazine moieties also exhibited good antifungal activity, highlighting their potential as antibacterial and antifungal agents (Mohanty et al., 2015).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. Studies showed that these compounds effectively inhibit corrosion, with the efficiency increasing with concentration. This application is crucial for protecting industrial infrastructure against corrosive damage (Yadav et al., 2015).

Hypoglycemic Agents

Research into cyclic malonic acid derivatives, including thiazolidine-2,4-diones, has shown potential hypoglycemic effects, making them candidates for diabetes treatment. These compounds' insulin-sensitizing activity is particularly significant for managing type II diabetes mellitus (Shinkai et al., 1998).

In Vitro Activities

Specific thiazolidinedione derivatives have been synthesized and screened for their in vitro anti-breast cancer and anti-inflammatory activities. These compounds have shown promising cytotoxic effects against breast adenocarcinoma cell lines and good anti-inflammatory properties, indicating their potential therapeutic applications (Uwabagira & Sarojini, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with biological targets in the body to exert its effects .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug candidate, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

5-(3,4-dimethylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-8-9-14(10-13(11)3)19-16-17(21)20(18(22)23-16)15-7-5-4-6-12(15)2/h4-10,16,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBGBUQEXHEFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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